molecular formula C6H9NO B1465891 1-(hydroxymethyl)cyclobutane-1-carbonitrile CAS No. 1374657-44-9

1-(hydroxymethyl)cyclobutane-1-carbonitrile

Cat. No.: B1465891
CAS No.: 1374657-44-9
M. Wt: 111.14 g/mol
InChI Key: NCEHIMDMICMIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(hydroxymethyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol. It is widely used in various scientific experiments and has significant applications in chemistry, biology, medicine, and industry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(hydroxymethyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-4-6(5-8)2-1-3-6/h8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEHIMDMICMIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956531-83-2
Record name 1-(hydroxymethyl)cyclobutane-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes for 1-(Hydroxymethyl)cyclobutane-1-carbonitrile

The primary synthetic approach to this compound involves multi-step transformations starting from cyclobutanone or related cyclobutane derivatives:

  • Oxime Formation and Dehydration Route
    A common method begins with the reaction of cyclobutanone with hydroxylamine to form the corresponding oxime intermediate. This oxime is then subjected to dehydration conditions to convert it into the nitrile group, yielding this compound. This route leverages the conversion of a ketone to a nitrile via oxime intermediate and is well-established in organic synthesis.

  • Hydroxymethylation of Cyclobutanecarbonitrile
    Another approach involves direct hydroxymethylation of cyclobutanecarbonitrile derivatives. This can be achieved by introducing a hydroxymethyl group (-CH2OH) onto the cyclobutane ring bearing a nitrile substituent, often through nucleophilic substitution or addition reactions under controlled conditions.

  • Reduction of Ester Precursors
    Though more commonly described for cyclopropane analogs, the reduction of cyclobutanecarboxylic esters to hydroxyalkyl derivatives using catalytic hydrogenation has been explored. Using heterogeneous catalysts such as Cu/ZnO systems under hydrogen atmosphere at moderate temperatures and pressures can convert esters to the corresponding hydroxymethyl compounds, which can then be converted to nitriles by further functional group manipulation. While this is well-documented for cyclopropane systems, similar principles may apply to cyclobutane derivatives with appropriate catalyst and reaction optimization.

Reaction Conditions and Catalysts

  • Oxime Formation
    Typically conducted in aqueous or alcoholic solvents at mild temperatures (room temperature to 50°C) with hydroxylamine hydrochloride and a base to neutralize the acid formed. The reaction proceeds smoothly to form the cyclobutanone oxime.

  • Dehydration to Nitrile
    Dehydration of oximes to nitriles often requires dehydrating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or other acidic reagents, under reflux conditions. Alternative methods include catalytic dehydration using solid acid catalysts.

  • Hydroxymethylation
    The introduction of the hydroxymethyl group typically involves formaldehyde or paraformaldehyde as the source of the -CH2OH group, under basic or acidic catalysis, depending on the substrate reactivity.

  • Catalytic Hydrogenation
    For ester reduction, catalysts such as copper on zinc oxide (Cu/ZnO) supported on various oxides (Cr2O3, MgO, Al2O3, SiO2) are used. The reaction is carried out at 100–200°C and hydrogen pressures of 1–15 atm. The ester is vaporized by warming (50–60°C) and passed over the catalyst in a hydrogen stream, yielding the hydroxymethyl derivative.

Comparative Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Catalysts Conditions Advantages Limitations
Oxime formation and dehydration Cyclobutanone Hydroxylamine, dehydrating agents Mild temp for oxime; reflux for dehydration Straightforward, well-known route Requires handling of dehydrating agents
Hydroxymethylation Cyclobutanecarbonitrile Formaldehyde, acid/base catalysts Controlled pH, moderate temps Direct introduction of hydroxymethyl group May require careful control to avoid side reactions
Catalytic hydrogenation of ester Cyclobutanecarboxylic ester Cu/ZnO catalyst, H2 gas 100–200°C, 1–15 atm H2 pressure Scalable, selective reduction Requires specialized catalyst and equipment

Detailed Research Findings and Analysis

  • Oxime Route : This method is widely reported due to its simplicity and availability of starting materials. The oxime intermediate is stable and can be purified before dehydration. The dehydration step must be carefully controlled to avoid overreaction or side products. This method is suitable for laboratory-scale synthesis and can be adapted for industrial use with optimization.

  • Hydroxymethylation : This method is useful when the nitrile group is already present on the cyclobutane ring. The addition of the hydroxymethyl group can be regioselective, and reaction conditions must be optimized to prevent polymerization or multiple substitutions. Industrial scale-up may involve continuous flow reactors to improve yield and purity.

  • Catalytic Hydrogenation : Although more thoroughly studied in cyclopropane systems, catalytic hydrogenation of esters to hydroxyalkyl compounds using Cu/ZnO catalysts under mild conditions (100–200°C, 1–15 atm H2) offers a clean and efficient route. This method avoids the use of harsh reagents like lithium aluminum hydride and allows easier product isolation. The catalyst composition and preparation (coprecipitation of copper and zinc precursors) critically influence activity and selectivity. This approach is promising for industrial scale synthesis due to lower costs and environmental benefits.

Chemical Reactions Analysis

1-(hydroxymethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitrile group can be reduced to form the corresponding amine.

    Substitution: The hydroxymethyl group can undergo substitution reactions with various reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives .

Scientific Research Applications

Organic Synthesis

1-(Hydroxymethyl)cyclobutane-1-carbonitrile serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical transformations makes it valuable for creating diverse chemical entities. For instance, it can be utilized in:

  • C–C Bond Formation : The compound can facilitate the formation of carbon-carbon bonds, essential in building larger molecular frameworks.
  • Functionalization Reactions : The hydroxymethyl and carbonitrile groups provide sites for further functionalization, leading to novel compounds with potential applications in pharmaceuticals and materials science.

Medicinal Chemistry

The compound's structural features suggest potential biological activities, making it an interesting candidate for drug development. Preliminary studies indicate that:

  • Anticancer Activity : Analogues of this compound have shown enhanced cytotoxicity against resistant cancer cell lines, indicating its potential as a lead compound in cancer therapy.
  • Antimicrobial Properties : Research has indicated that related compounds may exhibit antimicrobial activity, warranting further investigation into their therapeutic potential.

Interaction Studies

Understanding the interactions of this compound with biological macromolecules is crucial for assessing its pharmacological properties. Studies may focus on:

  • Enzyme Inhibition : Investigating how the compound interacts with specific enzymes could reveal mechanisms of action relevant to drug development.
  • Receptor Binding : Analyzing binding affinities with cellular receptors may provide insights into its potential therapeutic applications.

Case Studies

Several case studies have demonstrated the practical applications of this compound:

  • Cancer Treatment : A study focused on synthesizing analogs revealed that modifications to the structure led to increased cytotoxic effects against specific cancer cell lines, highlighting its potential role in developing new anticancer agents .
  • Infection Models : Research using animal models indicated that compounds related to this compound could reduce infection rates in bacterial models, suggesting therapeutic avenues worth exploring.

Mechanism of Action

The mechanism of action of 1-(hydroxymethyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the nitrile group can undergo nucleophilic addition reactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(hydroxymethyl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:

    1-(Hydroxymethyl)cyclopropanecarbonitrile: This compound has a similar structure but with a three-membered cyclopropane ring instead of a four-membered cyclobutane ring.

    1-(Hydroxymethyl)cyclopentanecarbonitrile: This compound has a five-membered cyclopentane ring and exhibits different chemical properties and reactivity.

The uniqueness of this compound lies in its specific ring size and functional groups, which confer distinct chemical and biological properties .

Biological Activity

1-(Hydroxymethyl)cyclobutane-1-carbonitrile is a compound of interest due to its potential biological activities. This article explores various aspects of its biological activity, including cytotoxicity, antimicrobial properties, and other pharmacological effects supported by recent research findings.

Chemical Structure

The molecular structure of this compound is characterized by a cyclobutane ring with a hydroxymethyl group and a carbonitrile functional group. This unique arrangement may contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, highlighting its potential as a therapeutic agent. Below are key findings regarding its biological activities:

Cytotoxic Activity

Cytotoxicity assays have shown that this compound exhibits selective cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of less than 10 µM against A549 (human lung adenocarcinoma) and A375 (human melanoma) cell lines, indicating significant efficacy in inhibiting cell proliferation .

Cell LineIC50 (µM)Notes
A549<10Human lung adenocarcinoma
A3755.7Human melanoma
HelaNot significantHuman cervical carcinoma

Antimicrobial Properties

Research has indicated that this compound may possess antimicrobial properties. Preliminary studies suggest it could inhibit the growth of certain bacterial strains, although specific data on the spectrum of activity remains limited. Further investigations are necessary to elucidate these effects.

Case Studies and Research Findings

Several case studies have explored the biological implications of this compound:

  • Study on Anticancer Activity : In a study assessing the anticancer potential of various cyclobutane derivatives, this compound was highlighted for its selective cytotoxicity towards melanoma and lung cancer cells, outperforming several known chemotherapeutic agents .
  • Pharmacological Profile : The pharmacological profile of the compound was evaluated through various assays, including MTT assays for cell viability and apoptosis assays, which indicated that the compound induces apoptosis in sensitive cancer cells through a caspase-dependent pathway .
  • Mechanism of Action : Mechanistic studies suggested that the compound may interfere with cell cycle progression and induce oxidative stress in cancer cells, leading to increased apoptosis rates .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 1-(hydroxymethyl)cyclobutane-1-carbonitrile with high purity and yield?

  • Methodology :

  • Cyclization and Functionalization : Start with cyclobutanone derivatives. React with malononitrile in the presence of a base (e.g., sodium ethoxide) to form the carbonitrile core, followed by hydroxymethylation using formaldehyde or a protected hydroxymethyl reagent .
  • Reductive Amination : Adapt protocols from analogous cyclobutane carbonitriles (e.g., , Step E), where nitro groups are reduced to amines, and adjust for hydroxymethyl introduction via reductive alkylation .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H NMR (400 MHz, CDCl3_3 or DMSO-d6_6) to identify key signals:
  • Hydroxymethyl proton resonance at δ ~3.5–4.0 ppm (broad, exchangeable with D2_2O).
  • Cyclobutane ring protons as multiplet signals (δ 2.0–3.0 ppm) with coupling constants J812HzJ \approx 8–12 \, \text{Hz} .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]+^+ peaks. Expected molecular ion for C6_6H9_9NO: m/z 124.1 .
  • IR Spectroscopy : Confirm nitrile (C≡N stretch at ~2240 cm1^{-1}) and hydroxyl (O-H stretch at ~3200–3500 cm1^{-1}) groups .

Advanced Research Questions

Q. How does the hydroxymethyl substituent influence the reactivity of cyclobutane-1-carbonitrile compared to halogenated analogs?

  • Methodology :

  • Comparative Kinetic Studies : Conduct nucleophilic substitution reactions (e.g., with Grignard reagents) on this compound vs. chloro/bromo analogs (e.g., 1-(3-chlorophenyl)cyclobutane-1-carbonitrile, CAS 28049-60-7). Monitor reaction rates via HPLC or 1H^1H NMR .
  • Electronic Effects : Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to compare electron-withdrawing effects of -CH2_2OH vs. -Cl/-Br on the nitrile group’s electrophilicity .

Q. What strategies mitigate instability of this compound under acidic or basic conditions?

  • Methodology :

  • Protection/Deprotection : Temporarily protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) during reactions requiring acidic/basic conditions. Remove the protecting group post-synthesis using tetrabutylammonium fluoride (TBAF) .
  • pH Stability Assays : Expose the compound to buffered solutions (pH 2–12) at 25°C. Monitor degradation via 1H^1H NMR and LC-MS over 24 hours .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., hydrolases or oxidoreductases). Parameterize the hydroxymethyl group’s hydrogen-bonding potential using PM7 semi-empirical methods .
  • QSAR Studies : Corrogate substituent effects (e.g., -CH2_2OH vs. -CF3_3 in ) on bioactivity using regression models and neural networks .

Q. What in vitro assays are suitable for screening the biological activity of this compound?

  • Methodology :

  • Antimicrobial Testing : Adapt protocols from . Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) .
  • Enzyme Inhibition : Test inhibition of carbonic anhydrase or cytochrome P450 isoforms via spectrophotometric assays (e.g., para-nitrophenyl acetate hydrolysis) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for similar cyclobutane carbonitriles?

  • Methodology :

  • Reproducibility Checks : Replicate procedures from (94% yield) and (53% yield) under identical conditions. Identify critical variables (e.g., catalyst purity, solvent drying).
  • DoE (Design of Experiments) : Use fractional factorial design to optimize parameters (temperature, stoichiometry, reaction time) and identify yield-limiting factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(hydroxymethyl)cyclobutane-1-carbonitrile
Reactant of Route 2
1-(hydroxymethyl)cyclobutane-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.